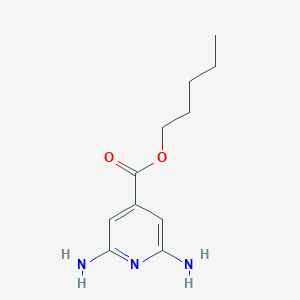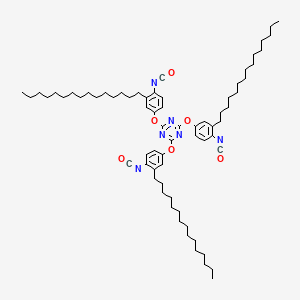
2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three isocyanate groups and long alkyl chains, which can impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-isocyanato-3-pentadecylphenol. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent the hydrolysis of isocyanate groups. The reaction mixture is often heated to facilitate the substitution of chlorine atoms with the phenoxy groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The phenoxy groups can participate in electrophilic aromatic substitution reactions.
Polymerization: The compound can act as a cross-linking agent in polymerization reactions, forming networks with other monomers.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Such as dibutyltin dilaurate, can be used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Cross-linked Polymers: Formed during polymerization reactions.
Applications De Recherche Scientifique
2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine has several applications in scientific research, including:
Material Science: Used as a cross-linking agent in the synthesis of high-performance polymers and coatings.
Bioconjugation: Employed in the modification of biomolecules for various biological assays.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable urea or urethane linkages. This reactivity is exploited in various applications, such as cross-linking in polymers and bioconjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(4-isocyanatophenoxy)-1,3,5-triazine: Lacks the long alkyl chains, resulting in different physical properties.
2,4,6-Tris(4-aminophenoxy)-1,3,5-triazine: Contains amino groups instead of isocyanate groups, leading to different reactivity.
Uniqueness
The presence of long alkyl chains in 2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine imparts unique hydrophobic properties, making it suitable for applications in water-resistant coatings and materials. Additionally, the isocyanate groups provide versatile reactivity for various chemical modifications.
Propriétés
Numéro CAS |
96550-11-7 |
|---|---|
Formule moléculaire |
C69H102N6O6 |
Poids moléculaire |
1111.6 g/mol |
Nom IUPAC |
2,4,6-tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C69H102N6O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-58-52-61(46-49-64(58)70-55-76)79-67-73-68(80-62-47-50-65(71-56-77)59(53-62)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)75-69(74-67)81-63-48-51-66(72-57-78)60(54-63)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-54H,4-45H2,1-3H3 |
Clé InChI |
NKOHLQMXKCKBJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC2=NC(=NC(=N2)OC3=CC(=C(C=C3)N=C=O)CCCCCCCCCCCCCCC)OC4=CC(=C(C=C4)N=C=O)CCCCCCCCCCCCCCC)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


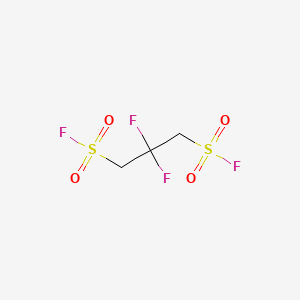

![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)

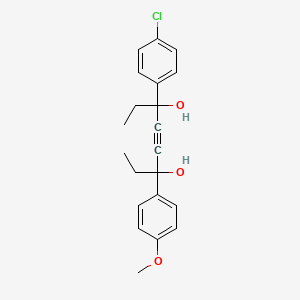
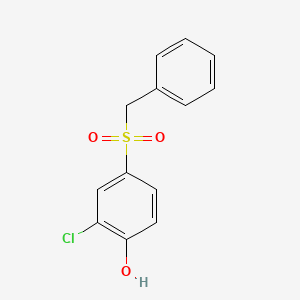
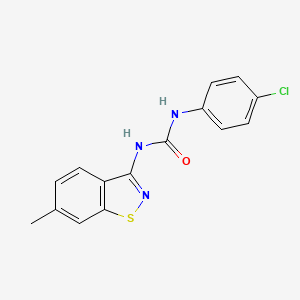
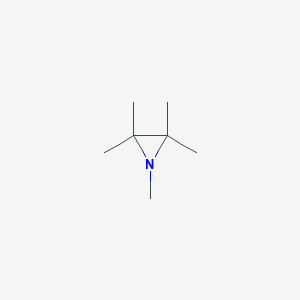
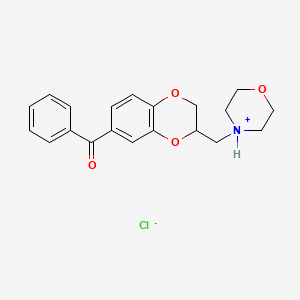
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
